molecular formula C13H20O4Si B096285 Methyl homovanillate, TMS derivative CAS No. 15964-84-8

Methyl homovanillate, TMS derivative

Cat. No.: B096285
CAS No.: 15964-84-8
M. Wt: 268.38 g/mol
InChI Key: DJHYPDMBBHMGQO-UHFFFAOYSA-N
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Description

Methyl homovanillate, TMS derivative is a chemical compound with the molecular formula C16H28O5Si2. It is known for its unique structure, which includes a methoxy group and a trimethylsiloxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl homovanillate, TMS derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl esters.

Scientific Research Applications

Methyl homovanillate, TMS derivative is used in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on drug development and pharmacokinetics often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with specific molecular targets. The methoxy and trimethylsiloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and trimethylsiloxy groups in acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester makes it unique. These groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

CAS No.

15964-84-8

Molecular Formula

C13H20O4Si

Molecular Weight

268.38 g/mol

IUPAC Name

methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate

InChI

InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3

InChI Key

DJHYPDMBBHMGQO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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